3-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine
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Overview
Description
3-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring and the subsequent attachment of the pyridazine moiety. Common reagents used in these reactions include chlorinated solvents, fluorinated reagents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-fluorophenylboronic acid
- 3-fluorophenylboronic acid
- 4-fluoro-3-chlorophenylboronic acid
Uniqueness
Compared to similar compounds, 3-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-5-[[6-(2-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF2N4OS/c20-13-9-11(5-6-15(13)22)19-23-17(27-26-19)10-28-18-8-7-16(24-25-18)12-3-1-2-4-14(12)21/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWDRNJEOGUANT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=C(C=C4)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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